

# Technical Support Center: ASP5878 Phase 1 Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ASP5878  |           |
| Cat. No.:            | B8085365 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with information regarding the dose-limiting toxicities (DLTs) observed in phase 1 clinical trials of **ASP5878**.

### Frequently Asked Questions (FAQs)

Q1: What is the established dose-limiting toxicity (DLT) for ASP5878 in phase 1 trials?

A1: The primary dose-limiting toxicity identified for **ASP5878** in phase 1 trials was hyperphosphatemia.[1][2] This is considered an on-target effect due to the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which play a role in phosphate homeostasis.

Q2: At what dose level was the DLT of hyperphosphatemia observed?

A2: Dose-limiting hyperphosphatemia was reported in 66.7% of patients in the cohort receiving 20 mg of **ASP5878** twice daily (BID) on a 5-day dosing schedule with a 2-day interruption.[1][2] Preliminary data from an earlier stage of the trial also indicated that hyperphosphatemia was considered a DLT in two out of three patients at the 20 mg BID dose.

Q3: What was the recommended dose for the dose-expansion phase of the trial?

A3: Based on the findings from the dose-escalation part of the study, the recommended dose for the dose-expansion phase was determined to be 16 mg BID.[1][2]

Q4: Were there other common adverse events reported in the phase 1 trial of ASP5878?



A4: Yes, other common adverse events included retinal detachment, diarrhea, and increased alanine aminotransferase.[1][2]

Q5: What is the mechanism of action of ASP5878?

A5: **ASP5878** is an orally available, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][3][4] By inhibiting these receptors, it blocks the FGFR-mediated signal transduction pathways that are implicated in the proliferation of tumor cells in various cancers.[4]

#### **Data Presentation**

Table 1: Summary of Dose-Limiting Toxicity in ASP5878 Phase 1 Trial

| Dose Cohort | Dosing Schedule        | Percentage of Patients with DLT | Dose-Limiting<br>Toxicity |
|-------------|------------------------|---------------------------------|---------------------------|
| 20 mg BID   | 5 days on / 2 days off | 66.7%                           | Hyperphosphatemia         |

Source: Yamamoto N, et al. Invest New Drugs. 2020 Apr;38(2):445-456.[2]

## **Experimental Protocols**

Phase 1 Dose-Escalation Study Design for ASP5878

The first-in-human, open-label, phase 1 study of **ASP5878** was designed with a dose-escalation part and a dose-expansion part. The primary objectives of the dose-escalation phase were to determine the safety and tolerability of **ASP5878**, and to identify the DLT, maximum tolerated dose (MTD), and the recommended dose for the expansion phase.[1][2]

Patients with advanced solid malignancies were enrolled in sequential dose cohorts.[5] The study evaluated nine dose cohorts, starting from 0.5 mg to 2 mg once daily, and from 2 mg to 40 mg twice daily (BID).[1][2] The dosing regimen for the higher doses (≥ 20 mg BID) consisted of a 5-day dosing period followed by a 2-day interruption in 28-day cycles, while lower doses (≤ 10 mg BID) were administered daily.[1][2] A single dose of **ASP5878** was initially administered, followed by a 2-day pharmacokinetic assessment before commencing the cyclical dosing



schedule.[1][2] Dose escalation was guided by a Bayesian Continual Reassessment Method. [5]

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: Workflow of the ASP5878 Phase 1 Dose-Escalation Trial.





Click to download full resolution via product page

Caption: Mechanism of Action of ASP5878 in Inhibiting the FGFR Signaling Pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase 1 study of oral ASP5878, a selective small-molecule inhibitor of fibroblast growth factor receptors 1–4, as a single dose and multiple doses in patients with solid malignancies | Semantic Scholar [semanticscholar.org]
- 2. A phase 1 study of oral ASP5878, a selective small-molecule inhibitor of fibroblast growth factor receptors 1-4, as a single dose and multiple doses in patients with solid malignancies -



PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Technical Support Center: ASP5878 Phase 1 Trials].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8085365#asp5878-dose-limiting-toxicity-in-phase-1-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com